molecular formula C7H6ClNaO B8712780 Phenol, 4-chloro-2-methyl-, sodium salt CAS No. 52106-86-2

Phenol, 4-chloro-2-methyl-, sodium salt

Cat. No.: B8712780
CAS No.: 52106-86-2
M. Wt: 164.56 g/mol
InChI Key: SXFABTNAHRXXBA-UHFFFAOYSA-M
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Description

Significance of Halogenated Phenols in Environmental Chemistry and Organic Synthesis Research

Halogenated phenols are a class of compounds that have garnered considerable research interest due to their dual role as versatile chemical intermediates and persistent environmental contaminants.

In the realm of organic synthesis , the reactivity of the phenol (B47542) ring, enhanced by the hydroxyl group, makes it a prime candidate for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. wikipedia.orgmlsu.ac.in The introduction of halogen atoms can modify the chemical properties of the phenol, influencing its acidity and reactivity, and providing a handle for further chemical transformations. nih.gov This makes halogenated phenols valuable precursors in the synthesis of a wide array of more complex molecules. For instance, they are used to prepare phenoxyacetic acids, which have applications as herbicides, insecticides, and fungicides. google.com Furthermore, they can react with aldehydes to form resinous condensation products, with the halogen atoms contributing properties like fire resistance to the resulting polymers. google.com Research continues to explore new catalytic methods for the regioselective chlorination of phenols to produce specific isomers required for various commercial products, including antiseptics, herbicides, and dyes. encyclopedia.pub

From an environmental chemistry perspective, halogenated phenols are significant due to their widespread presence as pollutants. osti.gov Chlorinated phenols, in particular, enter the environment through industrial effluents, the breakdown of pesticides like chlorophenyloxyacetic acid herbicides, and as byproducts of water chlorination. pjoes.comnih.gov Their persistence in soil and water, coupled with their toxicity to aquatic organisms, makes them a subject of intense study. ontosight.aiosti.gov Research focuses on their environmental fate, including their potential for bioaccumulation and their degradation pathways. osti.govnih.gov Some halogenated aromatic compounds are known for their potential to accumulate in the environment and cause adverse biological effects. osti.gov While many halogenated phenols are considered biodegradable, the process can be slow, and concerns exist about the formation of more toxic metabolites during degradation. nih.govoecd.org This has driven research into bioremediation strategies, such as organohalide respiration, where microorganisms use these compounds for anaerobic respiration, breaking them down in the process. wikipedia.org

Overview of Phenol, 4-chloro-2-methyl-, sodium salt within the Class of Chlorinated Alkylphenols

This compound, also known as sodium 4-chloro-2-methylphenolate, belongs to the chemical class of chlorinated alkylphenols. ontosight.ai This classification stems from its molecular structure: a phenol ring substituted with a chlorine atom, a methyl group (an alkyl group), and a sodium ion replacing the hydrogen of the hydroxyl group. ontosight.ai The parent compound, 4-chloro-2-methylphenol (B52076), is the primary chemical entity, and the sodium salt is a derivative where the acidic phenolic proton has been replaced by a sodium ion, a reaction typical for phenols. wikipedia.orgontosight.ai

Alkylphenols are primarily used as raw materials for producing alkylphenol ethoxylates, which are widely used surfactants in industrial and domestic applications. icm.edu.plontosight.ai The addition of chlorine to the alkylphenol structure creates chlorinated alkylphenols, which combine the properties of both groups. The parent compound of the subject salt, 4-chloro-2-methylphenol, serves as a chemical intermediate in the manufacturing of phenoxy herbicides such as Mecoprop, MCPA, and MCPB. oecd.orgnih.govhaz-map.com

The formation of the sodium salt significantly increases the compound's water solubility compared to its parent phenol, 4-chloro-2-methylphenol, which is described as insoluble in water. ontosight.ainih.gov This enhanced solubility is a key property, making it suitable for various applications where a water-soluble form of the biocide or chemical intermediate is required. ontosight.ai Industrially, sodium salts of phenols (phenolates) are often prepared by reacting the phenol with sodium hydroxide (B78521) in an aqueous solution. google.com

The environmental and toxicological profile of this compound is intrinsically linked to its parent compound. 4-chloro-2-methylphenol is considered very toxic to aquatic organisms. oecd.org However, it is also considered to be readily biodegradable and has a low potential for bioaccumulation. oecd.org Research within the broader class of chlorinated phenols indicates that their toxicity tends to decrease with a lower degree of chlorination. nih.gov

Data Tables

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical NameThis compound
CAS Number13340-44-6
Molecular FormulaC₇H₆ClNaO
Molecular Weight164.56 g/mol
SynonymsSodium 4-chloro-2-methylphenolate

Source: ontosight.aipharmacompass.com

Table 2: Properties of the Parent Compound, 4-chloro-2-methylphenol

PropertyValue
CAS Number1570-64-5
Molecular FormulaC₇H₇ClO
Molecular Weight142.58 g/mol
AppearanceCrystals, Needles from petroleum ether, Dark red flakes with a waxy texture
Melting Point43-46 °C
Boiling Point220-225 °C
Water SolubilityInsoluble
Log Kow (Octanol-Water Partition Coefficient)2.78

Source: nih.govnist.govsigmaaldrich.com

Properties

CAS No.

52106-86-2

Molecular Formula

C7H6ClNaO

Molecular Weight

164.56 g/mol

IUPAC Name

sodium;4-chloro-2-methylphenolate

InChI

InChI=1S/C7H7ClO.Na/c1-5-4-6(8)2-3-7(5)9;/h2-4,9H,1H3;/q;+1/p-1

InChI Key

SXFABTNAHRXXBA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[O-].[Na+]

Related CAS

1570-64-5 (Parent)

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Reactivity of Phenol, 4 Chloro 2 Methyl , Sodium Salt

Advanced Synthetic Routes to Phenol (B47542), 4-chloro-2-methyl-, sodium salt and Related Cresol Derivatives

The synthesis of 4-chloro-2-methylphenol (B52076) and its corresponding sodium salt is a critical process in industrial chemistry, primarily serving as a precursor for various commercial products. The primary synthetic route involves the electrophilic chlorination of o-cresol (2-methylphenol). A common method employs sulfuryl chloride (SO2Cl2) as the chlorinating agent. This reaction typically yields 4-chloro-2-methylphenol as the major product due to the directing effects of the hydroxyl and methyl groups on the aromatic ring. The resulting 4-chloro-2-methylphenol can then be readily converted to its sodium salt by treatment with a strong base such as sodium hydroxide (B78521).

Another documented method for the chlorination of cresols involves the use of chloramine-T. Mechanistic studies have shown that this reaction proceeds through the formation of dichloramine-T, which acts as the effective chlorinating species rsc.org. The choice of chlorinating agent and reaction conditions can be optimized to achieve high yields and selectivity for the desired p-chloro isomer. For instance, the use of Lewis acid catalysts in conjunction with sulfuryl chloride has been explored to enhance the para-selectivity in the chlorination of cresols mdpi.com.

Nucleophilic Substitution Reactions in Organic Synthesis utilizing Phenol, 4-chloro-, sodium salt as a Reagent

Sodium 4-chloro-2-methylphenoxide, the sodium salt of 4-chloro-2-methylphenol, is a potent nucleophile and finds significant application in nucleophilic substitution reactions, most notably in the Williamson ether synthesis. In this reaction, the phenoxide ion attacks an alkyl halide, displacing the halide and forming an ether linkage. This reaction proceeds via an SN2 mechanism, and is therefore most efficient with primary alkyl halides masterorganicchemistry.com.

The general scheme for the Williamson ether synthesis using sodium 4-chloro-2-methylphenoxide is as follows:

Image of the general scheme for the Williamson ether synthesis using sodium 4-chloro-2-methylphenoxide

This synthetic strategy is fundamental to the production of various herbicides, where the phenoxide is reacted with a chloro-substituted carboxylic acid. For example, the synthesis of (4-chloro-2-methylphenoxy)acetic acid (MCPA) involves the reaction of sodium 4-chloro-2-methylphenoxide with chloroacetic acid gordon.edu.

Table 1: Examples of Nucleophilic Substitution Reactions Utilizing Sodium 4-chloro-2-methylphenoxide

Alkyl Halide/SubstrateProductApplication/Significance
Chloroacetic acid(4-chloro-2-methylphenoxy)acetic acid (MCPA)Herbicide
2-chloropropionic acid2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop)Herbicide
4-chlorobutyric acid4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB)Herbicide

Cross-Coupling Reactions for the Construction of Biaryl Systems

While direct cross-coupling reactions utilizing "Phenol, 4-chloro-2-methyl-, sodium salt" are not extensively documented in readily available literature, the parent phenol and its derivatives can be transformed into suitable coupling partners for the construction of biaryl systems. A common strategy involves the conversion of the phenolic hydroxyl group into a better leaving group, such as a triflate or tosylate. These activated phenol derivatives can then participate in various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex mdpi.comlibretexts.orgyonedalabs.com. The general catalytic cycle involves oxidative addition of the palladium catalyst to the aryl-leaving group bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst libretexts.org.

For the construction of biaryl systems from 4-chloro-2-methylphenol, the following general synthetic route could be envisioned:

Activation of the Phenol : Conversion of the hydroxyl group of 4-chloro-2-methylphenol to a triflate or other suitable leaving group.

Suzuki-Miyaura Coupling : Reaction of the activated phenol derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

Table 2: Hypothetical Suzuki-Miyaura Cross-Coupling of a 4-chloro-2-methylphenol Derivative

Arylboronic AcidPotential Biaryl Product
Phenylboronic acid4-chloro-2-methyl-1,1'-biphenyl
4-methoxyphenylboronic acid4'-methoxy-4-chloro-2-methyl-1,1'-biphenyl
3-pyridinylboronic acid3-(4-chloro-2-methylphenyl)pyridine

Role as a Precursor in the Synthesis of Diverse Biologically Active Molecules

"this compound" and its parent phenol are crucial intermediates in the synthesis of a range of biologically active molecules, most notably phenoxy herbicides nih.govhaz-map.com. These herbicides function as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid, which leads to uncontrolled growth and eventual death of susceptible plants nih.gov.

The synthesis of these herbicides, as previously mentioned, relies on the Williamson ether synthesis, where the sodium salt of 4-chloro-2-methylphenol is reacted with a haloalkanoic acid.

Table 3: Biologically Active Molecules Derived from 4-chloro-2-methylphenol

Compound NameStructureBiological Activity
(4-chloro-2-methylphenoxy)acetic acid (MCPA)Chemical structure of MCPASelective herbicide
2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop)Chemical structure of MecopropSelective herbicide
4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB)Chemical structure of MCPBSelective herbicide

Beyond its use in herbicides, 4-chloro-2-methylphenol serves as a building block for other molecules with potential biological activity. For instance, it can be a precursor for the synthesis of more complex phenolic compounds and Schiff bases, which are known to exhibit a broad range of biological activities, including antifungal and antibacterial properties researchgate.net.

Mechanistic Investigations of Phenol Chlorination Processes and Related Reactivity

The chlorination of phenols, including o-cresol, is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. In the case of o-cresol, the incoming electrophile (a chloronium ion or its equivalent) is directed to the positions ortho and para to the hydroxyl group. The para position is generally favored due to reduced steric hindrance.

The mechanism of electrophilic aromatic substitution on phenols involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. This is typically the rate-determining step. In the subsequent fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring masterorganicchemistry.com.

Studies on the chlorination of cresols have explored various chlorinating agents and catalysts to improve selectivity. For example, the use of sulfuryl chloride in the presence of a Lewis acid, such as aluminum chloride, can enhance the rate and selectivity of the reaction. The Lewis acid polarizes the S-Cl bond of sulfuryl chloride, generating a more potent electrophile. Research has also focused on developing para-selective chlorination methods for phenols to obtain higher yields of the desired isomer mdpi.comcardiff.ac.uk.

A study on the chlorination of p-cresol with chloramine-T initially suggested that the rate-determining step was the formation of hypochlorous acid. However, further evidence indicated that the reaction proceeds through the formation of dichloramine-T, and the rate of formation of this species is the limiting step rsc.org. This highlights the importance of understanding the nature of the active chlorinating species in these reactions.

Derivatization Reactions of this compound for Enhanced Research Applications

The reactivity of the hydroxyl group in 4-chloro-2-methylphenol allows for a variety of derivatization reactions, which can be used to protect the hydroxyl group, modify the properties of the molecule, or introduce new functionalities for specific research applications.

One common derivatization is the formation of ethers, as discussed in the context of the Williamson ether synthesis. Another important class of derivatives is esters, which can be formed by reacting the phenol with an acid chloride or anhydride in the presence of a base. For example, the reaction of 4-chloro-2-methylphenol with methanesulfonyl chloride in the presence of pyridine yields 4-chloro-2-methylphenyl methanesulfonate google.com. This sulfonate ester can serve as a protecting group for the hydroxyl functionality during subsequent reactions, such as nitration, and can be later removed by hydrolysis google.com.

Another example of a derivative is 4-Chloro-2-methylphenol Sulfate Sodium Salt, which is commercially available and can be used as a reference standard in analytical studies lgcstandards.com. The sulfation of phenols is a common metabolic pathway in many organisms, and the synthesis of such derivatives is important for toxicological and environmental research.

Table 4: Examples of Derivatization Reactions of 4-chloro-2-methylphenol

ReagentDerivative FormedPurpose/Application
Alkyl halide (e.g., chloroacetic acid)Ether (e.g., MCPA)Synthesis of biologically active molecules
Acid chloride (e.g., methanesulfonyl chloride)Sulfonate esterProtecting group in organic synthesis
Sulfating agentSulfate esterAnalytical standard, metabolic studies

These derivatization reactions significantly expand the utility of 4-chloro-2-methylphenol in organic synthesis and various research fields, allowing for the creation of a wide array of molecules with tailored properties and functionalities.

Advanced Spectroscopic and Computational Characterization of Phenol, 4 Chloro 2 Methyl , Sodium Salt

Vibrational Spectroscopy Applications for Comprehensive Structural Elucidation

The FTIR spectrum of a compound reveals its characteristic absorption frequencies. In the case of Phenol (B47542), 4-chloro-2-methyl-, sodium salt, the most significant spectral feature, when compared to its parent phenol, is the absence of the strong, broad absorption band corresponding to the O-H stretching vibration, which typically appears in the 3200-3600 cm⁻¹ region for phenols. This absence is the primary indicator of the deprotonation of the hydroxyl group and the formation of the phenoxide salt.

Furthermore, the C-O stretching vibration, which appears around 1250 cm⁻¹ in the parent phenol, is expected to shift in the sodium salt due to the change in bond order and electronic environment of the C-O bond upon deprotonation. Other characteristic bands include C-H stretching vibrations of the methyl group and the aromatic ring (around 2900-3100 cm⁻¹), aromatic C=C ring stretching vibrations (typically in the 1450-1600 cm⁻¹ region), and vibrations involving the C-Cl bond at lower wavenumbers.

Vibrational ModeExpected Wavenumber (cm⁻¹) for Phenol, 4-chloro-2-methyl-, sodium saltReference Wavenumber (cm⁻¹) in 4-chloro-2-methylphenol (B52076)Comment
O-H StretchAbsent~3200-3600 (Broad)Absence confirms phenoxide formation.
Aromatic C-H Stretch~3000-3100~3000-3100Largely unaffected.
Aliphatic C-H Stretch (CH₃)~2850-3000~2850-3000Largely unaffected.
Aromatic C=C Stretch~1450-1600~1450-1600Slight shifts may occur due to electronic redistribution.
C-O StretchShifted from phenol value~1250Position is sensitive to the ionic character of the O-Na bond.
C-Cl Stretch~700-800~700-800Generally appears at low wavenumbers.

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C-O are strong in the IR, non-polar bonds, such as the aromatic C=C bonds, often produce strong signals in the Raman spectrum. The FT-Raman spectrum of sodium 4-chloro-2-methylphenoxide is expected to be dominated by the aromatic ring vibrations. The symmetric "ring breathing" vibration, which is often a very strong band in the Raman spectra of benzene (B151609) derivatives, provides a useful fingerprint. As with FTIR, the disappearance of O-H vibrational modes compared to the parent phenol is a key diagnostic feature. The vibrations of the C-Cl and C-CH₃ bonds are also observable.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, NMR provides detailed information on the connectivity and electronic structure of the phenoxide.

The ¹H NMR spectrum of the parent compound, 4-chloro-2-methylphenol, shows distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. rsc.org Upon conversion to the sodium salt, two major changes are expected in the spectrum. First, the acidic hydroxyl proton signal (which appears around 4.8 ppm in the phenol) will disappear due to the deprotonation. Second, the electron-donating effect of the resulting negatively charged phenoxide ion causes a significant shielding effect on the aromatic protons, particularly those at the ortho and para positions relative to the oxygen. This results in a noticeable upfield shift (to a lower ppm value) of the aromatic signals compared to the parent phenol. The signal for the methyl group protons is less affected but may also experience a minor shift.

Proton Environment¹H NMR Chemical Shift (δ, ppm) in 4-chloro-2-methylphenol rsc.orgExpected ¹H NMR Chemical Shift (δ, ppm) in Sodium SaltComment
Aromatic H (H3, H5, H6)6.67 - 7.07< 6.67 - 7.07Significant upfield shift expected due to phenoxide charge.
Hydroxyl H (OH)~4.79AbsentProton is absent in the sodium salt.
Methyl H (CH₃)~2.20~2.1-2.2Expected to be minimally affected.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the sodium salt of 4-chloro-2-methylphenol, seven distinct signals are expected. The formation of the phenoxide ion has a profound and predictable effect on the chemical shifts of the aromatic carbons compared to the parent phenol. The most dramatic change is a significant downfield shift (to a higher ppm value) for the carbon directly attached to the oxygen (C1), due to the high concentration of negative charge on the oxygen atom. Conversely, the carbons ortho (C2, C6) and para (C4) to the oxygen experience an upfield shift (to a lower ppm value) due to increased electron density from resonance effects. The chemical shifts of the methyl carbon and the carbon bearing the chlorine atom (C4) are also diagnostic.

Carbon EnvironmentExpected ¹³C NMR Chemical Shift (δ, ppm) in Sodium SaltComment
C1 (C-O⁻)~160-170Significant downfield shift compared to the parent phenol's C-OH.
C2 (C-CH₃)~120-130Upfield shift expected relative to the parent phenol.
C3~125-135Shift influenced by both phenoxide and chlorine.
C4 (C-Cl)~115-125Upfield shift expected due to para relationship with the phenoxide.
C5~110-120Shift influenced by phenoxide and chlorine.
C6~115-125Upfield shift expected due to ortho relationship with the phenoxide.
Methyl C (CH₃)~15-20Expected to be minimally affected.

Mass Spectrometry for Molecular Structure Confirmation and Transformation Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.

In negative-ion ESI-MS, the analysis would directly detect the anionic component of the salt, which is the 4-chloro-2-methylphenoxide ion. This would produce a strong signal at an m/z corresponding to the mass of this anion. The molecular weight of the parent phenol (C₇H₇ClO) is approximately 142.58 g/mol . chemicalbook.com The corresponding phenoxide anion [C₇H₆ClO]⁻ would therefore have an m/z of approximately 141, accounting for the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), which would result in a characteristic isotopic pattern with peaks at m/z 141 and 143 in a roughly 3:1 ratio. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. For instance, the [M-H]⁻ ion of the parent phenol has been identified at m/z 141.0113, which directly corresponds to the phenoxide anion. chemicalbook.com

This technique is also invaluable for identifying potential transformation or degradation products by detecting their corresponding molecular or fragment ions in a sample matrix.

IonExpected m/z (³⁵Cl)Expected m/z (³⁷Cl)Spectrometry TechniqueComment
[C₇H₆ClO]⁻141.01143.01ESI-MS (Negative Mode)Direct detection of the phenoxide anion, confirming the structure of the salt's anionic component. chemicalbook.com
[C₇H₇ClO]⁺•142.02144.02EI-MS (on parent phenol)Molecular ion of the parent phenol, not the salt. chemicalbook.com
[M-CH₃]⁺•127.00129.00EI-MS (on parent phenol)Fragment from the loss of a methyl group from the parent phenol's molecular ion. chemicalbook.com

Computational Chemistry Studies on Electronic Structure and Reactivity

Computational chemistry provides a powerful lens for examining the intrinsic properties of molecules at the atomic level. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into its three-dimensional structure, electronic landscape, and chemical reactivity. Although direct computational studies on the sodium salt are not extensively available, a robust understanding can be built by analyzing its parent phenol, 4-chloro-2-methylphenol, and considering the electronic effects of the deprotonation and subsequent ionic bond with sodium.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often utilizing basis sets like B3LYP/6-311G(d,p), are instrumental in predicting the optimized molecular geometry and various electronic properties.

Upon formation of the sodium salt, the phenolic proton is removed, creating a phenoxide anion (4-chloro-2-methylphenoxide) and a sodium cation (Na⁺). This transformation significantly alters the electronic properties. The negative charge is not localized solely on the oxygen atom but is delocalized across the aromatic ring through resonance. This delocalization enhances the electron density of the ring system, affecting its aromaticity and reactivity. The sodium ion is then electrostatically attracted to the negatively charged oxygen. In the solid state, this can lead to complex coordination structures where the sodium ion interacts with the oxygen and potentially the π-system of the aromatic ring of multiple phenoxide units.

DFT calculations on related substituted phenols provide a basis for understanding the electronic distribution. The calculated electrostatic potential maps would show a region of high negative potential around the oxygen atom of the phenoxide, which is the primary site for interaction with the sodium cation.

Interactive Table: Predicted Molecular Properties of 4-chloro-2-methylphenol (as a proxy for the anion)

Note: The following table is generated based on typical outcomes of DFT calculations for similar substituted phenols. Exact values for this compound would require a dedicated computational study.

PropertyPredicted Value/Description
Molecular FormulaC₇H₆ClNaO
Optimized GeometryPhenyl ring remains largely planar.
C-O Bond LengthExpected to be shorter than in the phenol due to increased double bond character from resonance.
C-Cl Bond Length~1.74 Å
Dipole MomentSignificantly larger than the parent phenol due to ionic character.
Charge on Oxygen AtomHighly negative, indicating the primary site of ionic bonding.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical in determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org

For the 4-chloro-2-methylphenoxide anion, the HOMO is expected to have a significantly higher energy compared to its parent phenol. This is due to the presence of the negative charge and increased electron density, making the anion a much better electron donor. The HOMO is typically a π-orbital distributed across the phenoxide ring and the oxygen atom. The LUMO is usually a π* anti-bonding orbital, also delocalized over the aromatic system.

The presence of the electron-donating methyl group and the electron-withdrawing (by induction) but also electron-donating (by resonance) chloro group influences the energies of these orbitals. Computational studies on analogous molecules, such as other substituted phenols, consistently show that such substitutions modulate the HOMO-LUMO gap. mdpi.comnih.gov The formation of the phenoxide anion drastically reduces the HOMO-LUMO gap compared to the protonated phenol, indicating a significant increase in reactivity, particularly towards electrophiles.

Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide quantitative measures of reactivity.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A smaller HOMO-LUMO gap corresponds to lower hardness (i.e., the molecule is "softer" and more reactive). rsc.org

Interactive Table: Representative Frontier Orbital Data from a Related Compound

Note: The following data is for a structurally related Schiff base, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, calculated at the B3LYP/6-311++G(2d,2p) level, and serves as an illustrative example of the types of values obtained from DFT studies. The values for the 4-chloro-2-methylphenoxide anion would differ, particularly showing a smaller energy gap.

ParameterValue (eV)Interpretation
EHOMO-6.29Energy of the highest occupied molecular orbital.
ELUMO-1.81Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)4.48Reflects the chemical reactivity and kinetic stability of the molecule. rsc.org
Electronegativity (χ)4.05A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.24Indicates resistance to deformation of the electron cloud.

Environmental Fate and Transformation Pathways of Phenol, 4 Chloro 2 Methyl , Sodium Salt and Its Precursors

Environmental Occurrence and Distribution in Aquatic and Terrestrial Compartments

The distribution of PCOC across different environmental compartments has been estimated using fate models. A Mackay fugacity level 1 model predicts that, upon release, the compound will predominantly partition into water and air. The expected distribution is approximately 56% in water, 33% in air, 6% in soil, and 5% in sediment. oecd.org This distribution pattern highlights the compound's mobility and the potential for widespread, low-level presence in various environmental media.

While comprehensive monitoring data is limited, predicted environmental concentrations (PECs) have been calculated for specific scenarios. In wastewater treatment plants, local PECs are estimated to be between 0.0013 mg/L and 0.004 mg/L. oecd.org For the terrestrial compartment, the predicted concentration in soil is significantly lower, calculated to be in the range of 0.00000088 to 0.000002 mg/kg. oecd.org

Field observations, though sparse, confirm the presence of PCOC in contaminated soils. For instance, in a study in Northern Finland, soil adjacent to a railroad bed treated with the herbicide MCPA was found to contain 4-chloro-2-methylphenol (B52076) at a concentration of 337 parts per billion (ppb). nih.gov This finding demonstrates its occurrence in terrestrial environments as a direct result of the degradation of its precursor herbicides. The development of sensitive analytical methods, such as liquid chromatography-electrospray tandem mass spectrometry, facilitates the specific monitoring of both MCPA and its main metabolite, 4-chloro-2-methylphenol, in environmental samples like ground and surface waters and soils. nih.gov

Predicted Environmental Distribution of 4-chloro-2-methylphenol

Environmental CompartmentPredicted Distribution (%)Predicted Environmental Concentration (PEC)
Water56%0.0013 - 0.004 mg/L (in sewerage treatment plant effluent)
Air33%Not specified
Soil6%0.00000088 - 0.000002 mg/kg
Sediment5%Not specified

Biodegradation Mechanisms and Microbial Transformations

Biodegradation is a key process in the environmental attenuation of 4-chloro-2-methylphenol. The compound is generally considered to be readily biodegradable, particularly under aerobic conditions.

Specific microorganisms capable of degrading 4-chloro-2-methylphenol have been isolated and studied. A notable example is the Gram-negative bacterial strain S1, which was isolated from activated sludge. This strain has demonstrated the ability to utilize 4-chloro-2-methylphenol as a sole source of carbon and energy. The degradation process is mediated by an inducible enzymatic pathway, meaning the relevant enzymes are synthesized by the bacterium in response to the presence of the compound. Strain S1 can also completely degrade other chlorinated phenols, such as 2,4-dichlorophenol and 4-chlorophenol, without the accumulation of intermediate products.

The metabolic pathway employed by strain S1 for the degradation of 4-chloro-2-methylphenol involves a modified ortho-cleavage route. This is a common mechanism for the aerobic breakdown of aromatic compounds. The initial step in this pathway is the hydroxylation of the aromatic ring, followed by ring fission.

During the degradation process by strain S1, a transient intermediate has been identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide. The presence of this intermediate is indicative of the modified ortho-cleavage pathway. The enzymatic machinery induced by the presence of chlorinated phenols in strain S1 includes 2,4-dichlorophenol hydroxylase and catechol 1,2-dioxygenase type II. The latter enzyme is responsible for the cleavage of the catechol-like intermediate, a critical step in the breakdown of the aromatic ring structure.

Photodegradation Processes and Reaction Intermediates

In addition to biodegradation, photodegradation contributes to the transformation of 4-chloro-2-methylphenol in the environment, particularly in surface waters and the atmosphere.

4-chloro-2-methylphenol has the potential to undergo direct photolysis because it can absorb ultraviolet (UV) light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface. While the precise rate of this process in the natural environment has not been fully determined, laboratory studies on similar chlorinated phenols confirm that they are susceptible to degradation when exposed to sunlight or UV light.

Indirect photodegradation, which involves reactions with photochemically produced reactive species like hydroxyl radicals (•OH), is also a significant transformation pathway. The reaction of 4-chloro-2-methylphenol with hydroxyl radicals in the atmosphere is estimated to result in an atmospheric half-life of about 32 hours.

In aquatic environments, photodegradation can proceed through several mechanisms, including substitution of the chlorine atom with a hydroxyl group or reductive dehalogenation. These reactions lead to the formation of various reaction intermediates and final products. Studies on the photodegradation of MCPA, for which 4-chloro-2-methylphenol is a major photoproduct, have helped to identify subsequent transformation products. These include:

o-Cresol

Methylhydroquinone

5-chlorosalicylaldehyde

The formation of these products indicates that hydroxylation and dehalogenation are key processes in the photochemical transformation of 4-chloro-2-methylphenol in the environment.

Identified Transformation Products of 4-chloro-2-methylphenol

Transformation PathwayIntermediate/Product
Biodegradation (Strain S1)2-methyl-4-carboxymethylenebut-2-en-4-olide
Photodegradationo-Cresol
Methylhydroquinone
5-chlorosalicylaldehyde

Influence of Environmental Factors on Photodegradation Kinetics

The photodegradation of "Phenol, 4-chloro-2-methyl-, sodium salt" in the environment is a complex process influenced by a variety of environmental factors. The rate and efficiency of its breakdown by light can be significantly altered by the chemical and physical characteristics of the surrounding medium, particularly in aqueous systems. Key factors influencing the photodegradation kinetics include pH and the presence of natural organic matter such as humic and fulvic acids.

In aqueous solutions, the sodium salt of 4-chloro-2-methylphenol exists in its anionic form. The pH of the water plays a crucial role in the photodegradation of chlorophenols. For many chlorophenols, an increase in pH leads to a higher degradation efficiency. This is because the anionic form of the phenol (B47542), which is predominant at higher pH levels, may have different light absorption properties and reactivity compared to the undissociated molecular form that is more prevalent in acidic conditions. While specific kinetic data for 4-chloro-2-methylphenol is limited, studies on other chlorophenols have shown that the quantum yields and pseudo-first-order rate constants of photodegradation can vary significantly with pH. For instance, the degradation of some chlorophenols is observed to be faster in alkaline solutions.

The presence of humic and fulvic acids, which are ubiquitous in natural waters, can also have a pronounced effect on the photodegradation of chlorophenols. These substances can act as photosensitizers, absorbing light and producing reactive oxygen species that can accelerate the degradation of the compound. Conversely, they can also act as light screens, reducing the amount of UV radiation available for the direct photolysis of the chemical, or quench excited states, thereby inhibiting the degradation process. The net effect of humic substances depends on their concentration and the specific characteristics of the water body.

Below is a table summarizing the general influence of these environmental factors on the photodegradation of chlorophenols, which is indicative of the expected behavior of "this compound".

| Bicarbonate Ions | Can inhibit | Can act as a scavenger of hydroxyl radicals, thereby reducing the efficiency of indirect photodegradation pathways. |

Hydrolysis and Other Abiotic Transformation Routes in Aqueous Systems

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant abiotic degradation pathway in aqueous environments. However, in the case of "this compound," and chlorophenols in general, hydrolysis is not considered a significant environmental fate process under typical environmental conditions (i.e., neutral pH and ambient temperature).

The carbon-chlorine bond on an aromatic ring is generally stable and resistant to hydrolysis. The structure of the phenol, with the chlorine atom directly attached to the benzene (B151609) ring, contributes to this stability. While extreme conditions, such as high temperatures and the presence of strong bases, can induce reactions, these are not representative of natural aquatic systems. Therefore, the rate of hydrolysis for 4-chloro-2-methylphenol in water is negligible, and its environmental persistence is not primarily determined by this transformation pathway.

Other abiotic transformation routes in aqueous systems, aside from photodegradation, are also considered to be of minor importance for this compound. Processes such as oxidation by dissolved oxygen in the absence of light are generally slow for chlorophenols. The primary abiotic degradation pathway of environmental significance for "this compound" in sunlit surface waters is photodegradation.

Given the resistance of chlorophenols to hydrolysis under environmental conditions, quantitative data on hydrolysis rates are generally not reported in environmental fate studies, as the process is too slow to be a relevant degradation pathway.

Advanced Remediation Technologies for Phenol, 4 Chloro 2 Methyl , Sodium Salt Contamination

Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). researchgate.netscirp.org These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of organic contaminants, including chlorinated phenols, into simpler, less toxic substances, and ultimately, carbon dioxide and water. researchgate.netscirp.org

Photocatalytic oxidation utilizes semiconductor materials that, upon activation by light, generate electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other ROS, which then degrade the target pollutant.

Titanium Dioxide (TiO₂): TiO₂ is a widely studied photocatalyst due to its chemical stability, low cost, and high efficiency. frontiersin.org When irradiated with UV light, TiO₂ promotes the degradation of chlorinated phenols. nih.gov Studies on the herbicide MCPA, which degrades to form 4-chloro-2-methylphenol (B52076) (the acidic form of the subject compound), have shown that TiO₂ photocatalysis is an effective removal method. researchgate.net The process involves the decomposition of the aromatic ring, leading to the mineralization of the compound. researchgate.net The efficiency of immobilized TiO₂ photocatalysts has been demonstrated in phenol (B47542) degradation, with performance varying based on the type of TiO₂ and the presence of other oxidants like hydrogen peroxide. mdpi.com

Graphitic Carbon Nitride (g-C₃N₄): As a metal-free semiconductor, graphitic carbon nitride (g-C₃N₄) has gained attention for its ability to absorb visible light, making it a promising material for solar-powered remediation. mdpi.comrsc.org It has a narrow band gap of approximately 2.7 eV, allowing it to be activated by visible light. mdpi.com Research has shown that g-C₃N₄ can effectively degrade chlorophenols. mdpi.comresearchgate.net The photocatalytic activity can be enhanced by increasing its surface area through methods like thermal exfoliation or by creating nanocomposites with other materials to improve charge separation and light absorption. researchgate.netnih.gov For instance, urea-derived g-C₃N₄ demonstrated superior performance in degrading 4-chlorophenol due to its larger surface area. mdpi.comresearchgate.net

Table 1: Comparison of Semiconductor Photocatalysts for Phenolic Compound Degradation
PhotocatalystActivation LightKey AdvantagesRelevant Findings
Titanium Dioxide (TiO₂)UV LightHigh stability, low cost, high efficiency frontiersin.orgEffective in decomposing the aromatic ring of MCPA, which forms 4-chloro-2-methylphenol as an intermediate. researchgate.net
Graphitic Carbon Nitride (g-C₃N₄)Visible LightMetal-free, visible light absorption, tunable properties mdpi.comrsc.orgUrea-derived g-C₃N₄ shows high efficiency in 4-chlorophenol degradation due to large surface area. mdpi.comresearchgate.net

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is highly effective for degrading resistant organic pollutants like chlorinated phenols.

Fenton Process: Studies on 4-chloro-3-methyl phenol have demonstrated that the Fenton process is significantly influenced by temperature. nih.gov At 70°C, a Total Organic Carbon (TOC) removal of 85% was achieved, compared to 36% at 25°C. nih.gov The complete conversion of organic chlorine into inorganic chloride was also much faster at the higher temperature. nih.gov The efficiency of the process can be enhanced by using chelating agents like EDTA, which allows the reaction to proceed at a circumneutral pH. mdpi.com

Photo-Fenton Process: The photo-Fenton process enhances the traditional Fenton reaction by incorporating UV light. This light irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net Research on the degradation of 4-chloro-2-methylphenol found that the photo-Fenton system achieved a fast and complete degradation of the aromatic ring. ed.ac.uk Specifically, 41.7% TOC decay and complete dechlorination were observed after a 300-minute treatment. ed.ac.uk

Table 2: Performance of Fenton and Photo-Fenton Processes on Chlorinated Phenols
ProcessTarget CompoundKey ParametersDegradation Efficiency
Fenton4-chloro-3-methyl phenolTemperature: 70°C85% TOC removal; 100% dechlorination in 3 hours. nih.gov
Photo-Fenton4-chloro-2-methylphenolUV light irradiation41.7% TOC decay and complete dechlorination in 300 minutes. ed.ac.uk

Ozonation is a chemical water treatment technique based on the infusion of ozone (O₃) into water. Ozone is a powerful oxidant, but its combination with UV light creates a more potent AOP.

Ozonation: Ozone can directly react with organic compounds, particularly at phenolic sites. However, for chlorinated phenols, which are often highly toxic and resistant to biological treatments, ozonation can serve as an effective pretreatment. researchgate.net It can break down these complex molecules into more biodegradable by-products. researchgate.net

Ozonation-Ultraviolet (UV) Systems: The combination of ozone and UV light (O₃/UV) generates hydroxyl radicals at a much faster rate than either process alone, leading to a synergistic effect. waterworld.comnih.gov UV radiation provides the energy to decompose ozone in water, leading to the formation of hydroxyl radicals. waterworld.com This combination has proven highly effective in destroying organic contaminants. Studies on various chlorophenols have shown removal rates of 99% in approximately 15 minutes. waterworld.com While ozonation alone might reduce TOC by 30%, the combined O₃/UV process can achieve up to 95% TOC removal for phenolic compounds. waterworld.com

EAOPs are a class of technologies that use electrochemical methods to generate hydroxyl radicals and other strong oxidants for water purification. researchgate.netscirp.orgnih.gov These processes are considered environmentally friendly and are effective against persistent pollutants like chlorophenols. researchgate.net

Key EAOPs include anodic oxidation and electro-Fenton processes. researchgate.netscirp.org In the electro-Fenton process, H₂O₂ is generated in-situ through the reduction of oxygen at a cathode, which then reacts with added Fe²⁺ to produce •OH. ed.ac.uk A study on the degradation of 4-chloro-2-methylphenol using an electro-Fenton system achieved 14.9% TOC removal and 89.3% dechlorination after 450 minutes. ed.ac.uk The efficiency was further improved in a photoelectro-Fenton system (an EAOP combined with UV light), which achieved 41.7% TOC removal and complete dechlorination in just 300 minutes. ed.ac.uk The choice of electrode material, such as boron-doped diamond (BDD), is critical to the efficiency of EAOPs. nih.gov

The fundamental mechanism of AOPs is the generation of highly reactive hydroxyl radicals (•OH), which initiate the degradation of organic pollutants. researchgate.netscirp.org These radicals attack the aromatic ring of compounds like 4-chloro-2-methylphenol, leading to a series of oxidation reactions.

The degradation pathway typically involves hydroxylation of the aromatic ring, followed by ring cleavage. This process forms various intermediate products, such as short-chain carboxylic acids. nih.gov Subsequent oxidation of these intermediates eventually leads to complete mineralization, where the organic compound is converted into CO₂, water, and inorganic ions (e.g., chloride ions from the dechlorination of the parent molecule). scirp.orgnih.goved.ac.uk Studies have confirmed that a primary degradation mechanism for chlorinated phenols is hydroxy substitution (ipso-substitution), where the chlorine atom is replaced by a hydroxyl group. nih.gov The complete mineralization and dechlorination are key indicators of the effectiveness of the remediation process. ed.ac.uk

Adsorption Processes for Removal from Aqueous Matrices

Adsorption is a widely used physical process for removing pollutants from water due to its simplicity, low cost, and high efficiency. wikimedia.org The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).

Various materials have been investigated for the adsorption of chlorinated phenols. A study on the removal of 4-chloro-2-methoxyphenol using activated carbon derived from oil palm shells (OPSAC) demonstrated high effectiveness. usm.myusm.my The adsorption was most effective in acidic conditions. usm.myusm.my The process was found to follow the Langmuir isotherm model, indicating monolayer adsorption onto the surface of the activated carbon. usm.myusm.my The maximum adsorption capacity was determined to be a high 323.62 mg/g. usm.myusm.my The kinetics of the adsorption followed a pseudo-second-order model. usm.my Other materials, such as metal-organic frameworks (MOFs), have also shown rapid and high removal efficiency for similar compounds due to their high surface area and porous structure. wikimedia.org

Table 3: Adsorption Parameters for Chlorinated Phenol Removal
AdsorbentTarget CompoundIsotherm ModelKinetic ModelMaximum Adsorption Capacity (qₘₐₓ)
Oil Palm Shell Activated Carbon (OPSAC)4-chloro-2-methoxyphenolLangmuir usm.myusm.myPseudo-second-order usm.my323.62 mg/g usm.myusm.my
MIL-101(Cr) (MOF)4-chloro-2-methylphenoxyacetic acid (MCPA)Freundlich wikimedia.orgPseudo-second-order wikimedia.org99% removal within 25 minutes. wikimedia.org

Adsorption onto Carbonaceous Adsorbents (e.g., Granular Activated Carbon, Modified Activated Carbons)

Carbonaceous adsorbents are highly effective for removing chlorophenols from water due to their large surface area, porous structure, and surface chemistry. mdpi.com Granular activated carbon (GAC) is a widely used and economical adsorbent for treating contaminants like phenol and its derivatives. mdpi.comacs.org

The effectiveness of these materials stems from their ability to adsorb small molecules within their microporous and mesoporous structures. mdpi.com Activated carbons can be produced from various raw materials, including coal, coconut shells, and agricultural waste like rice husks. mdpi.comnih.gov The specific properties of the activated carbon, such as surface area and pore size distribution, are determined by the precursor material and the activation process, which in turn affects its adsorption capacity for specific pollutants. mdpi.comnih.gov For instance, rice husk activated carbon has been shown to have a porous structure with a large surface area of 587 m²/g, making it an effective medium for phenol removal. mdpi.com Similarly, activated carbons derived from Prosopis africana seed hulls have demonstrated high surface areas (1085.92 m²/g) and significant adsorption capacities for chlorophenols. umsha.ac.irresearchgate.net

Modified activated carbons, such as those produced from oil palm shells or rattan sawdust, have also been investigated and shown high efficacy in adsorbing chlorinated phenols. researchgate.net The modification processes can tailor the surface chemistry and porosity of the carbon to enhance its affinity for specific contaminants.

Adsorption Isotherm Modeling (e.g., Langmuir, Freundlich, Redlich-Peterson, Temkin, Dubinin-Radushkevich)

To quantify the adsorption capacity and understand the interaction between the contaminant and the adsorbent, various isotherm models are employed. These models describe how the adsorbate molecules distribute between the liquid and solid phases at equilibrium.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. wikipedia.orgresearchgate.net It is one of the most commonly used models and often provides a good fit for the adsorption of chlorophenols on activated carbon, indicating a strong monolayer adsorption process. researchgate.netresearchgate.netusm.my

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and does not assume a maximum adsorption capacity. youtube.com It is often applied to multilayer adsorption. researchgate.net

The Redlich-Peterson isotherm is a three-parameter hybrid model that incorporates features of both the Langmuir and Freundlich isotherms. researchgate.net It can be applied in either homogeneous or heterogeneous systems.

The Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage. iosrjournals.org

The Dubinin-Radushkevich isotherm is used to describe adsorption on heterogeneous surfaces with a Gaussian energy distribution, allowing for the calculation of the mean free energy of adsorption, which can distinguish between physical and chemical adsorption processes. iosrjournals.org

Studies on compounds structurally similar to 4-chloro-2-methylphenol, such as 4-chloro-2-methoxyphenol, have shown that the Langmuir model often provides the best fit for experimental data, indicating monolayer coverage. researchgate.netusm.my For example, the adsorption of 4-chloro-2-methoxyphenol onto oil palm shell activated carbon was well-described by the Langmuir model with a maximum adsorption capacity of 323.62 mg/g. usm.myresearchgate.net Similarly, activated carbon from Prosopis africana seed hulls showed a high monolayer adsorption capacity of 497.66 mg/g for the same compound. umsha.ac.irresearchgate.net

Table 1: Adsorption Isotherm Model Parameters for a Structurally Similar Compound (4-chloro-2-methoxyphenol) on Various Activated Carbons

Adsorbent Isotherm Model Parameters Value Reference
Oil Palm Shell AC Langmuir q_max (mg/g) 323.62 usm.myresearchgate.net
b (L/mg) 0.03 usm.my
0.989 usm.my
Freundlich K_f ((mg/g)(L/mg)¹/ⁿ) 38.64 usm.my
n 2.53 usm.my
0.983 usm.my
Prosopis africana Seed Hull AC Langmuir q_max (mg/g) 497.67 umsha.ac.ir
R_L 0.074 umsha.ac.ir
- umsha.ac.ir
Freundlich K_f - umsha.ac.ir
n - umsha.ac.ir
χ² 1.420 umsha.ac.ir
Temkin A_T - umsha.ac.ir
B - umsha.ac.ir
χ² 31.750 umsha.ac.ir

Note: Data for the specific sodium salt is limited; therefore, data for a closely related compound is presented to illustrate model applicability.

Adsorption Kinetic Modeling (e.g., Pseudo-First-Order, Pseudo-Second-Order)

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the adsorption mechanism. The two most frequently used models are the pseudo-first-order and pseudo-second-order models. researchgate.net

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. phytopharmajournal.com

The pseudo-second-order model is based on the assumption that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netmdpi.commdpi.com This model is frequently found to provide a better fit for experimental data in the adsorption of organic pollutants onto activated carbon, suggesting that chemisorption plays a dominant role. researchgate.netresearchgate.netresearchgate.net

For the adsorption of 4-chloro-2-methoxyphenol, studies have consistently found that the process is best described by the pseudo-second-order kinetic model. researchgate.netusm.myresearchgate.net This indicates that the rate of adsorption is controlled by the chemical interaction between the chlorophenolic compound and the surface of the activated carbon.

Table 2: Adsorption Kinetic Model Parameters for a Structurally Similar Compound (4-chloro-2-methoxyphenol)

Adsorbent Kinetic Model Parameters Value Reference
Oil Palm Shell AC Pseudo-Second-Order q_e,exp (mg/g) 50.43 usm.my
q_e,cal (mg/g) 51.02 usm.my
k₂ (g/mg·min) 0.0019 usm.my
0.999 usm.my
Prosopis africana Seed Hull AC Pseudo-Second-Order - Best Fit umsha.ac.irresearchgate.net

Note: The pseudo-second-order model's superior fit suggests chemisorption is a key part of the mechanism.

Influence of Environmental Parameters on Adsorption Efficiency (e.g., pH, Ionic Strength, Contact Time)

The efficiency of the adsorption process is significantly affected by various environmental conditions.

pH: The solution pH is a critical parameter as it influences both the surface charge of the adsorbent and the speciation of the adsorbate. nih.gov For phenolic compounds, adsorption is generally higher in acidic conditions. usm.myresearchgate.net This is because at a pH below the pKa of the phenol, the compound exists in its neutral, molecular form, which is less soluble and more readily adsorbed onto the carbon surface. As the pH increases above the pKa, the phenol deprotonates to form the more soluble phenoxide ion, which experiences electrostatic repulsion with the typically negatively charged surface of activated carbon, leading to decreased adsorption. nih.govusm.my The highest removal for 4-chloro-2-methoxyphenol was observed at a pH of 2. usm.my

Ionic Strength: The effect of ionic strength on the adsorption of organic compounds can be complex. An increase in ionic strength can either increase or decrease adsorption. Increased ionic strength can enhance the adsorption of phenolic compounds by compressing the electrical double layer of the adsorbent particles, which reduces electrostatic repulsion between the adsorbate and the surface. nih.gov It can also increase adsorption through a "salting-out" effect, which decreases the solubility of the organic compound in the aqueous phase. mdpi.com Conversely, high concentrations of salts can lead to competition for active sites, potentially reducing adsorption efficiency. mdpi.com

Contact Time: The rate of adsorption is typically rapid at the beginning of the process due to the abundance of available active sites on the adsorbent surface. nih.gov As these sites become occupied, the rate of adsorption slows down and eventually reaches equilibrium. nih.gov The time required to reach this equilibrium depends on factors such as the initial concentration of the adsorbate and the characteristics of the adsorbent. For phenol adsorption on commercial activated carbons, equilibrium is often reached within 180 minutes. nih.gov

Regenerative Approaches for Exhausted Adsorbents (e.g., Supercritical CO₂)

A key consideration for the economic viability of adsorption processes is the ability to regenerate and reuse the adsorbent. While thermal regeneration is a common method, it can be energy-intensive and may damage the adsorbent's porous structure. epa.gov

Supercritical fluid regeneration, particularly using supercritical carbon dioxide (SCCO₂), has emerged as a promising alternative. mdpi.com SCCO₂ has properties of both a liquid and a gas, allowing it to effectively penetrate the pore structure of the activated carbon and dissolve the adsorbed organic compounds. mdpi.com This method can be more efficient than classical thermal regeneration and better preserves the porosity of the adsorbent. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Phenol, 4 Chloro 2 Methyl , Sodium Salt in Complex Environmental Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 4-chloro-2-methylphenol (B52076) from interfering components in environmental samples. Both gas and liquid chromatography, as well as capillary electrophoresis, provide the necessary resolving power for accurate quantification.

Gas Chromatography (GC) Coupled with Diverse Detectors (e.g., Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS))

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like chlorophenols. The choice of detector is critical and depends on the required sensitivity and selectivity.

Flame Ionization Detector (FID) : Underivatized phenols can be analyzed by GC-FID. epa.gov This detector offers good general-purpose sensitivity for organic compounds but may lack the selectivity needed for complex matrices where interferences are prevalent. epa.gov

Electron Capture Detector (ECD) : The ECD is highly sensitive to halogenated compounds, making it particularly suitable for analyzing chlorophenols. To enhance volatility and thermal stability, phenols are often derivatized before GC-ECD analysis. A common derivatization agent is pentafluorobenzyl bromide (PFBBr). epa.govepa.gov A routine method for analyzing chlorophenols, including 4-chloro-2-methylphenol, in municipal sewage has been developed based on GC-ECD. nih.gov

Mass Spectrometry (MS) : GC coupled with MS provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments. It offers high selectivity and sensitivity. dss.go.th For improved chromatographic peak shape and performance, chlorophenols are often converted to less polar silyl derivatives before GC-MS analysis. chromatographyonline.com Methods combining accelerated solvent extraction of soil samples with solid-phase microextraction (SPME) and subsequent GC/MS analysis have been successfully developed for chlorophenols. dss.go.thacs.org

Table 1: Gas Chromatography Methods for Chlorophenol Analysis

TechniqueAnalyte FormDetectorKey FeaturesReference
GC-FIDUnderivatizedFlame Ionization DetectorGeneral-purpose detector for organic compounds. epa.govcdc.gov
GC-ECDDerivatized (e.g., with PFBBr)Electron Capture DetectorHigh sensitivity for halogenated compounds like chlorophenols. epa.govnih.gov
GC-MSDerivatized (e.g., silylation) or UnderivatizedMass SpectrometerProvides structural confirmation and high selectivity; suitable for complex matrices. dss.go.thchromatographyonline.comacs.org

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS, LC-MS/MS)

Liquid chromatography is ideal for analyzing polar, non-volatile, and thermally labile compounds. When coupled with mass spectrometry, it becomes a powerful tool for environmental analysis. A significant advantage of LC-MS/MS for phenol (B47542) analysis is that it does not require a derivatization step, which simplifies the sample preparation process. shimadzu.com

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers rapid and sensitive methods for determining chlorophenols. nih.gov For instance, a UHPLC-MS/MS method was developed for the determination of chlorotyrosine adducts by first hydrolyzing them to form 2-chlorophenol and 2,6-dichlorophenol, which were then extracted and analyzed. nih.gov LC coupled with atmospheric pressure chemical ionization (APCI) and MS/MS has also been optimized for the determination of a wide range of chlorophenol isomers in environmental samples. unl.pt In this approach, using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode provides excellent sensitivity and selectivity, with detection limits as low as 0.3 ng injected. unl.pt

Capillary Electrophoresis (CE) for Phenolic Compounds

Capillary electrophoresis is a high-resolution separation technique that offers an alternative to HPLC for the analysis of phenolic compounds. acs.org CE provides rapid analysis times and high separation efficiency, and it consumes minimal amounts of aqueous solvents. acs.org The separation in CE is based on the differential migration of charged analytes in an electric field. mdpi.com

For the analysis of phenolic compounds, borate buffers are commonly used as the background electrolyte. acs.orgacs.org For example, a method using a 50 mmol/L borate buffer at pH 8.7 achieved baseline separation of several phenolic compounds within 20 minutes, with detection limits ranging from 1 × 10⁻⁸ to 2 × 10⁻⁷ g/mL. acs.org Coupling CE with mass spectrometry (CE-MS) enables the analysis of thermally labile and polar components like phenolic compounds with high sensitivity. nih.gov

Advanced Sample Preparation and Pre-concentration Techniques for Trace Analysis

Effective sample preparation is critical for removing interferences and concentrating the target analyte from the environmental matrix to a level detectable by the analytical instrument.

Solid-Phase Extraction (SPE) for Enhanced Detectability

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of pollutants from water and soil samples. researchgate.net The method involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is later eluted with a small volume of a suitable solvent.

Various sorbents have been proven effective for extracting chlorophenols:

Polystyrene-divinylbenzene (PS-DVB) : This sorbent has been used in SPE cartridges for the pre-concentration of chlorophenols from water samples. researchgate.net

C-18 (Octadecyl-bonded silica) : C-18 minicolumns are used to concentrate chlorophenols from acidified soil extracts. tandfonline.com

Isolute ENV+ : This is a hydroxylated polystyrene-divinylbenzene resin used for pre-concentrating phenols from water samples before derivatization and GC-MS analysis. nih.gov

Solid-phase microextraction (SPME) is a solvent-free alternative that uses a coated fiber to extract analytes from a sample. Polyacrylate fibers have been used to extract chlorophenols from aqueous soil extracts for subsequent GC-MS analysis. acs.org

Derivatization Strategies for Improved Chromatographic Performance and Detection Selectivity (e.g., Trimethylsilylation, 4-Nitrobenzoyl Chloride)

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For chlorophenols, this typically aims to increase volatility and thermal stability for GC analysis or to add a chromophore for enhanced UV detection in HPLC.

Trimethylsilylation : This is a common derivatization technique for GC analysis. It involves replacing the active hydrogen in the phenolic hydroxyl group with a trimethylsilyl (TMS) group. This process creates a less polar, more volatile, and more thermally stable derivative. A rapid silylation technique using bis(trimethylsilyl)trifluoroacetamide (BSTFA) in acetone can quantitatively derivatize chlorophenols within 15 seconds at room temperature. researchgate.netnih.gov Another reagent, trimethylsilyl-N,N-dimethylcarbamate (TMSDMC), reacts instantaneously with phenolic compounds at room temperature, simplifying the procedure. nih.gov Silylation can even be performed directly on an SPME fiber after extraction, which is then thermally desorbed into the GC-MS system. chromatographyonline.com

4-Nitrobenzoyl Chloride : This reagent is used for pre-column derivatization in HPLC analysis. It reacts with phenols to form derivatives with a strong UV-absorbing chromophore, significantly enhancing detection sensitivity with a UV detector. A method for the simultaneous determination of various phenols involves derivatization with 4-Nitrobenzoyl Chloride (4-NB-Cl) in a borate buffer at pH 8.5 and 50°C for 1 minute. scirp.orgscirp.orgresearchgate.net The resulting derivatives can be well-separated by reversed-phase HPLC and detected at 280 nm. scirp.orgresearchgate.net

Table 2: Derivatization Strategies for Chlorophenol Analysis

StrategyReagent(s)Analytical TechniquePurposeReference
TrimethylsilylationBSTFA, TMSDMCGC-MS, GC-FIDIncreases volatility and thermal stability; improves peak shape. chromatographyonline.comnih.govresearchgate.netnih.gov
Benzoylation4-Nitrobenzoyl Chloride (4-NB-Cl)HPLC-UVAdds a strong UV chromophore for enhanced sensitivity. scirp.orgscirp.orgresearchgate.net
PentafluorobenzylationPentafluorobenzyl bromide (PFBBr)GC-ECDCreates a derivative highly sensitive to Electron Capture Detection. epa.govepa.gov

Development of Electrochemical and Spectrophotometric Sensors for Targeted Analysis

The rapid and sensitive detection of Phenol, 4-chloro-2-methyl-, sodium salt in complex environmental matrices is crucial for monitoring and safeguarding ecosystem health. To this end, significant research has been directed towards the development of advanced analytical methodologies, particularly electrochemical and spectrophotometric sensors. These sensor-based approaches offer promising alternatives to conventional chromatographic techniques, providing advantages in terms of portability, cost-effectiveness, and potential for real-time, in-situ measurements. This section details the research findings related to the development of these targeted sensor technologies.

Electrochemical Sensors

Electrochemical sensors have emerged as a powerful tool for the detection of a wide range of organic pollutants, including chlorophenol derivatives. The principle of detection is based on the electrochemical oxidation or reduction of the target analyte at the surface of a modified electrode, which generates a measurable electrical signal (e.g., current or potential) that is proportional to the analyte's concentration. The key to the high sensitivity and selectivity of these sensors lies in the modification of the electrode surface with materials that enhance the electrochemical response and facilitate the specific recognition of the target molecule.

Research Findings:

The development of electrochemical sensors for chlorophenols often involves the use of various nanomaterials and molecular recognition elements to improve their analytical performance. While research specifically targeting the sodium salt of 4-chloro-2-methylphenol is part of a broader focus on chlorophenols, the findings are highly relevant.

Modified Electrodes: A variety of materials have been employed to modify standard electrodes (e.g., glassy carbon electrode - GCE) to enhance their sensing capabilities for chlorophenols. These include:

Carbon-based Nanomaterials: Graphene and carbon nanotubes are frequently used due to their large surface area and excellent electrical conductivity, which facilitate electron transfer and enhance the electrochemical signal.

Metal and Metal Oxide Nanoparticles: Nanoparticles of gold, silver, and various metal oxides can be incorporated into the electrode design to catalyze the electrochemical reaction of the analyte, thereby improving sensitivity.

Polymers and Molecularly Imprinted Polymers (MIPs): Conducting polymers can improve the electrode's conductivity and stability. MIPs, in particular, offer high selectivity by creating specific recognition sites that are complementary in shape, size, and functional groups to the target analyte.

Metal-Organic Frameworks (MOFs): These are porous materials that can be used to preconcentrate the analyte on the electrode surface, leading to a lower limit of detection.

Analytical Performance: The performance of these sensors is evaluated based on several key parameters, including the linear range, limit of detection (LOD), sensitivity, and selectivity. The table below summarizes the performance characteristics of various electrochemical sensors developed for the detection of 4-chlorophenol (a closely related compound) and other relevant phenols, illustrating the capabilities of these technologies.

Electrode ModificationAnalyteAnalytical TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Plasma-treated multilayer graphene/Pt4-ChlorophenolNot SpecifiedData Not AvailableData Not Available rsc.org
Au nanoparticles@cMWCNT/GCE4-ChlorophenolNot Specified0.3 - 4000.11 researchgate.net
CoTSPc/Au electrode4-ChlorophenolNot SpecifiedData Not AvailableData Not Available researchgate.net
CuTSPc/Au electrode4-ChlorophenolNot SpecifiedData Not AvailableData Not Available researchgate.net

Challenges and Future Directions: Despite the promising results, challenges remain in the development of electrochemical sensors for real-world applications. These include potential interference from other compounds in complex matrices and the long-term stability of the modified electrodes. Future research is focused on developing more robust and selective sensor materials and integrating these sensors into portable, automated monitoring systems.

Spectrophotometric and Colorimetric Sensors

Spectrophotometric and colorimetric sensors represent another important class of analytical tools for the detection of environmental pollutants. These sensors rely on a change in their optical properties, such as absorbance or color, upon interaction with the target analyte. This change can be measured using a spectrophotometer or, in the case of colorimetric sensors, can often be observed with the naked eye, making them particularly suitable for rapid, on-site screening.

Research Findings:

The development of spectrophotometric and colorimetric sensors for phenolic compounds often involves the use of specific chemical reactions or molecular recognition events that lead to a distinct color change.

Chromogenic Reagents: One common approach is the use of chromogenic reagents that react with the phenol group to produce a colored product. The intensity of the color, which is proportional to the concentration of the analyte, can then be quantified spectrophotometrically. For example, various reagents have been developed for the determination of different metal ions and organic compounds, and similar principles can be applied to the development of sensors for 4-chloro-2-methylphenol. sciencescholar.us

Colorimetric Sensor Arrays: A more advanced approach involves the use of colorimetric sensor arrays. illinois.eduresearchgate.netillinois.edu These arrays consist of multiple cross-reactive chemoresponsive dyes or nanoporous pigments that interact with the analyte in different ways, producing a unique "fingerprint" of color changes. illinois.eduresearchgate.netillinois.edu By analyzing this pattern of color changes using statistical methods like principal component analysis (PCA), it is possible to not only detect the presence of an analyte but also to discriminate it from other structurally similar compounds. illinois.eduresearchgate.net This approach offers high discriminatory power and has been successfully applied to the detection and identification of a wide range of toxic industrial chemicals and volatile organic compounds. illinois.eduillinois.edu

Plasmonic Sensors: Recent developments in plasmonic sensors, which utilize the localized surface plasmon resonance (LSPR) of noble metal nanoparticles, have also shown great potential for the detection of phenolic compounds. mdpi.com The interaction of the analyte with the surface of the nanoparticles can cause a shift in the LSPR peak, leading to a change in color that can be used for quantification.

Sensor TypeSensing PrincipleTarget AnalytesKey FeaturesReference
Colorimetric Sensor ArrayInteraction with cross-responsive nanoporous pigmentsToxic Industrial Chemicals (TICs)High discriminatory power, low cost, rapid detection illinois.edu
Plasmonic-based Optical SensorsLocalized Surface Plasmon Resonance (LSPR)Phenolic CompoundsHigh sensitivity, potential for miniaturization mdpi.com
Ratiometric Colorimetric Sensor ArrayNanozyme-catalyzed reaction with chromogenic substratePhenol isomers (o-, m-, p-phenols)Ratiometric measurement for improved accuracy, high sensitivity researchgate.net

Challenges and Future Directions: The main challenges in the development of spectrophotometric and colorimetric sensors for 4-chloro-2-methylphenol, sodium salt include achieving high selectivity in the presence of other phenolic compounds and ensuring the stability of the sensing materials. Future research is likely to focus on the design of novel chromogenic reagents and the development of more sophisticated sensor arrays with improved discriminatory power. The integration of these sensors with portable devices, such as smartphones, could also lead to the development of user-friendly platforms for on-site environmental monitoring.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Phenol, 4-chloro-2-methyl-, sodium salt in the laboratory?

  • Synthesis : The compound can be prepared via alkylation of phenol derivatives followed by salt formation. For example, reacting 4-chloro-2-methylphenol with sodium hydroxide under controlled conditions yields the sodium salt. Double decomposition with metal halides (e.g., barium bromide) may further refine purity .
  • Characterization : Use spectroscopic methods:

  • IR Spectroscopy : Identify characteristic O–H and C–Cl stretching vibrations (e.g., peaks near 3400 cm⁻¹ and 700 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (142.583 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validate composition (C₇H₇ClO·Na) .

Q. What analytical methods are recommended for quantifying this compound in environmental samples?

  • HPLC-UV/Vis : Optimize reverse-phase chromatography with a C18 column and UV detection at 280 nm (adjusted for substituent effects) .
  • Ion Chromatography : Quantify sodium content via conductivity detection, ensuring separation from competing ions (e.g., Na⁺ in water matrices) .
  • Colorimetric Assays : Adapt Folin-Ciocalteu or similar phenol-specific reagents, accounting for interference from chloride or methyl groups .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Storage Protocol : Store at room temperature, protected from light and humidity to prevent hydrolysis or oxidation .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 3 months) and monitor via HPLC for decomposition products like 4-chloro-2-methylphenol .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodology :

Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve thermochemical accuracy .

Basis Sets : Apply polarized triple-zeta basis sets (e.g., 6-311+G(d,p)) for geometry optimization and vibrational frequency calculations .

Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Q. What strategies resolve contradictions in reported solubility and pH-dependent behavior of this compound?

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, ionic strength 0.1 M NaCl) to isolate variables .
  • Multi-Technique Validation : Compare solubility data from gravimetric analysis, UV spectrophotometry, and NMR to identify systematic errors .
  • pH Profiling : Use potentiometric titration to map solubility vs. pH, correlating with speciation models (e.g., Henderson-Hasselbalch) .

Q. How can researchers investigate the environmental fate and degradation pathways of this compound?

  • Microcosm Studies : Simulate aerobic/anaerobic environments with soil/water matrices, tracking degradation via LC-MS/MS .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect intermediates (e.g., dechlorinated products or methyl-oxidized derivatives) .
  • QSAR Modeling : Apply quantitative structure-activity relationships to predict biodegradation rates and ecotoxicity .

Methodological Notes

  • Avoided Sources : Commercial databases (e.g., ) were excluded per reliability guidelines.
  • Key Citations : Computational methods , spectroscopic data , and environmental protocols are prioritized for reproducibility.

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